molecular formula C10H11FN2O B2572735 N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide CAS No. 926218-68-0

N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2572735
CAS No.: 926218-68-0
M. Wt: 194.209
InChI Key: HFZKCCMFQDRQJQ-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol This compound is characterized by the presence of an amino group, a fluorine atom, and a cyclopropane ring attached to a carboxamide group

Preparation Methods

The synthesis of N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide typically involves the reaction of 5-amino-2-fluoroaniline with cyclopropanecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield N-(5-nitro-2-fluorophenyl)cyclopropanecarboxamide, while reduction would yield this compound.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used to study the effects of fluorine substitution on biological activity. It is also used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-(5-amino-2-chlorophenyl)cyclopropanecarboxamide: This compound has a chlorine atom instead of a fluorine atom. The substitution of fluorine with chlorine can affect the compound’s reactivity and biological activity.

    N-(5-amino-2-bromophenyl)cyclopropanecarboxamide: This compound has a bromine atom instead of a fluorine atom. Bromine is larger and more polarizable than fluorine, which can influence the compound’s properties.

    N-(5-amino-2-iodophenyl)cyclopropanecarboxamide: This compound has an iodine atom instead of a fluorine atom. Iodine is even larger and more polarizable than bromine, leading to different reactivity and biological effects.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties to the compound. These properties can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-4-3-7(12)5-9(8)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZKCCMFQDRQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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